

# Protocol for the Solubilization and Use of CRT0066101 Dihydrochloride

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## Compound of Interest

Compound Name: CRT0066101 dihydrochloride

Cat. No.: B606814

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## Application Note

### Introduction

**CRT0066101 dihydrochloride** is a potent and selective inhibitor of the protein kinase D (PKD) family, with IC<sub>50</sub> values of 1 nM, 2.5 nM, and 2 nM for PKD1, PKD2, and PKD3, respectively[1][2][3]. It has demonstrated efficacy in reducing the proliferation of pancreatic cancer cells and exhibits antitumor activity both in vitro and in vivo. This small molecule also shows inhibitory activity against PIM2 kinase with an IC<sub>50</sub> of approximately 135.7 nM[1][3]. Due to its therapeutic potential, precise and reproducible experimental results rely on the correct preparation of **CRT0066101 dihydrochloride** solutions. This document provides a detailed protocol for the dissolution of **CRT0066101 dihydrochloride** for use in research applications.

### Chemical Properties

**CRT0066101 dihydrochloride** is a synthetic, solid compound with the molecular formula C<sub>18</sub>H<sub>24</sub>Cl<sub>2</sub>N<sub>6</sub>O and a molecular weight of 411.3 g/mol. It is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability[2][4].

### Solubility

The solubility of **CRT0066101 dihydrochloride** varies significantly depending on the solvent. It is soluble in water and organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol[5][6]. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then

dilute with the aqueous buffer of choice[4]. The table below summarizes the solubility data from various suppliers.

## Data Presentation

| Solvent/Vehicle                                     | Solubility (Concentration)  | Notes   |
|---|---|---|
| Water   | Soluble up to 100 mM. Another source indicates 50 mg/mL (121.56 mM), requiring sonication[1]. A third source states 10 mg/mL[7].                                  | Pre-made solutions in water are also available from some vendors. |
| DMSO  | $\geq 15.65$ mg/mL[5]. Other sources report solubilities of 25 mg/mL (60.78 mM)[1][6], 3 mg/mL[4][7], 10 mM[2], 27 mg/mL (65.64 mM), and 82 mg/mL (199.35 mM)[6]. | Use fresh, anhydrous DMSO as moisture can reduce solubility[6].   |
| Ethanol   | $\geq 4.49$ mg/mL with sonication[5]. Another source reports 2 mg/mL[6].  | Sonication may be required to achieve complete dissolution.       |
| DMSO:PBS (pH 7.2) (1:3)                             | Approximately 0.25 mg/mL[4][7].   | Prepare by first dissolving in DMSO, then diluting with PBS.      |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | $\geq 1.14$ mg/mL (2.77 mM)[1].   | A multi-step procedure for in vivo formulations.                  |
| 10% DMSO >> 90% (20% SBE- $\beta$ -CD in saline)    | $\geq 1.14$ mg/mL (2.77 mM)[1].   | An alternative formulation for in vivo use.                       |
| 10% DMSO >> 90% Corn Oil                            | $\geq 1.14$ mg/mL (2.77 mM)[1].   | A formulation for administration in corn oil.                     |
| Dimethyl formamide (DMF)                            | 0.1 mg/mL[4][7].  | Lower solubility compared to other organic solvents.              |

## Experimental Protocols

## Materials

- **CRT0066101 dihydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile deionized water or phosphate-buffered saline (PBS)
- Vortex mixer
- Sonicator (optional)
- Sterile microcentrifuge tubes or vials
- Pipettes and sterile filter tips

## Protocol for Preparing a 10 mM Stock Solution in DMSO

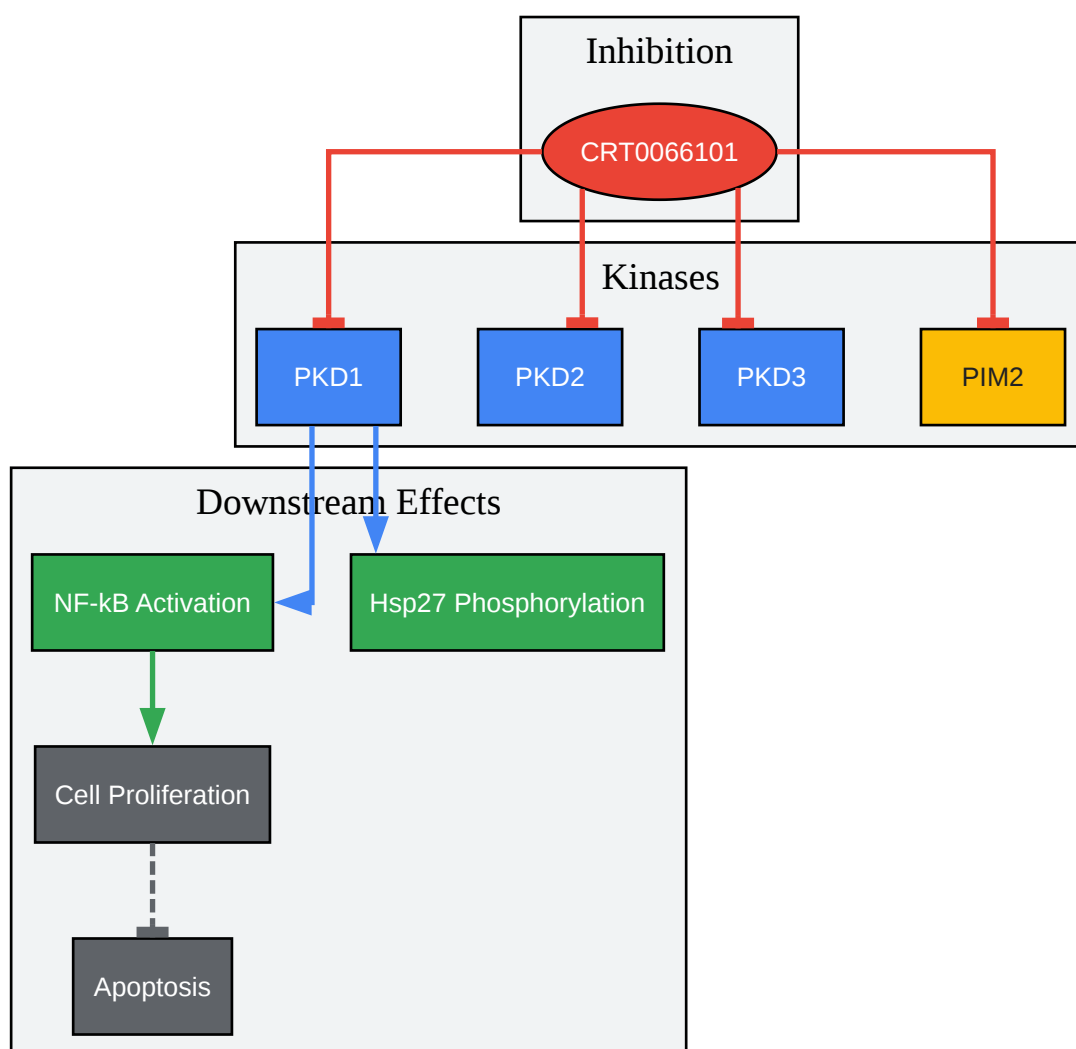
- **Preparation:** Before opening, bring the vial of **CRT0066101 dihydrochloride** powder to room temperature. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
- **Weighing:** Accurately weigh the desired amount of **CRT0066101 dihydrochloride** powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.113 mg of the compound (Molecular Weight = 411.3 g/mol ).
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
- **Mixing:** Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator[1].
- **Storage:** Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[2]. Aqueous solutions are not recommended for storage for more than one day[4].

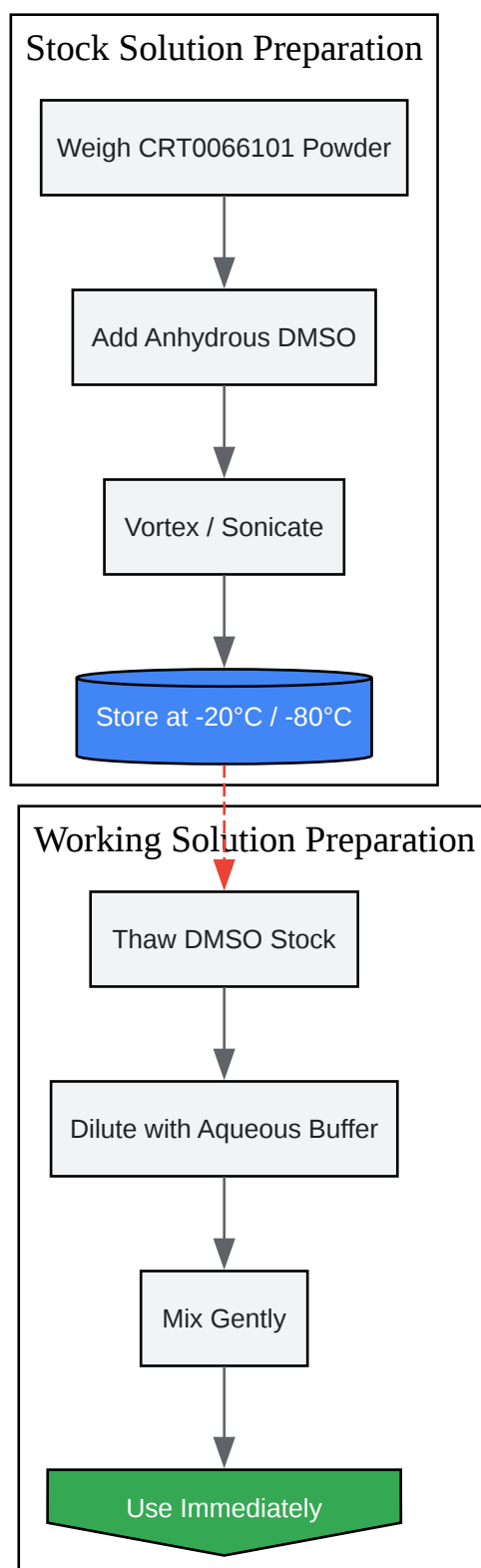
## Protocol for Preparing an Aqueous Working Solution from a DMSO Stock

- Thawing: Thaw a frozen aliquot of the 10 mM **CRT0066101 dihydrochloride** stock solution in DMSO at room temperature.
- Dilution: To prepare a working solution, dilute the DMSO stock solution with your aqueous buffer of choice (e.g., cell culture medium, PBS). For example, to prepare 1 mL of a 10  $\mu$ M working solution, add 1  $\mu$ L of the 10 mM DMSO stock solution to 999  $\mu$ L of the aqueous buffer.
- Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause the compound to precipitate out of the aqueous solution.
- Usage: Use the freshly prepared aqueous working solution immediately for your experiments. It is not recommended to store aqueous solutions for extended periods[4].

## Mandatory Visualization

### Signaling Pathway of CRT0066101 Inhibition





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